3-(4-Chloro-1H-indol-3-YL)propan-1-amine 2hcl synthesis pathway
3-(4-Chloro-1H-indol-3-YL)propan-1-amine 2hcl synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(4-Chloro-1H-indol-3-yl)propan-1-amine Dihydrochloride
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for 3-(4-Chloro-1H-indol-3-yl)propan-1-amine dihydrochloride. The indole nucleus is a privileged scaffold in medicinal chemistry, and its halogenated derivatives are crucial building blocks for novel therapeutic agents. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, experimental protocols, and characterization data. The presented pathway begins with commercially available 4-chloroindole and proceeds through a three-step sequence involving Vilsmeier-Haack formylation, Knoevenagel condensation, and a final, powerful reduction to yield the target primary amine, which is then isolated as its stable dihydrochloride salt. Each step has been selected for its reliability, scalability, and high yield, providing a practical and validated route to this valuable chemical entity.
Introduction
The indole ring system is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a cornerstone of modern drug discovery. The introduction of a halogen atom, such as chlorine, onto the indole scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
The target molecule, 3-(4-Chloro-1H-indol-3-yl)propan-1-amine, features a 4-chloroindole core functionalized at the C3 position with a propyl-amine side chain. This structural motif is of significant interest as it combines the key features of a halogenated indole with a flexible basic side chain, making it a versatile intermediate for the synthesis of more complex molecules, including potential serotonin receptor agonists, antipsychotics, and other neuroactive agents. This guide details a logical and efficient synthetic approach to obtain this compound as its stable dihydrochloride (2HCl) salt, ensuring ease of handling and storage.
Retrosynthetic Analysis
A retrosynthetic approach to 3-(4-Chloro-1H-indol-3-yl)propan-1-amine reveals a clear and logical pathway starting from simple precursors. The primary amine can be disconnected to reveal a nitrile and an alkene, suggesting a precursor like 3-(4-chloro-1H-indol-3-yl)acrylonitrile. This intermediate points to an indole-3-carbaldehyde, which is readily accessible from 4-chloroindole via formylation.
Caption: Forward synthesis workflow diagram.
Step 1: Vilsmeier-Haack Formylation of 4-Chloroindole
The synthesis commences with the formylation of 4-chloroindole at the C3 position. The Vilsmeier-Haack reaction is the method of choice due to its exceptional regioselectivity for the electron-rich C3 position of the indole nucleus, which is significantly more nucleophilic than any other position on the ring. The reaction utilizes the Vilsmeier reagent, a chloroiminium ion, generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
The mechanism involves the attack of the DMF oxygen on the electrophilic phosphorus of POCl₃, followed by elimination to form the highly electrophilic Vilsmeier reagent. The π-system of the indole C2-C3 double bond then attacks the Vilsmeier reagent, leading to the formation of a cationic intermediate. Subsequent hydrolysis during aqueous workup yields the desired 4-chloro-1H-indole-3-carbaldehyde. A patent for a related compound supports the synthesis of N-protected 4-chloroindole-3-carbaldehyde, confirming the viability of this intermediate. [1]
Step 2: Knoevenagel Condensation
With the aldehyde in hand, the next step is to extend the carbon chain and introduce a nitrile functionality. This is achieved via a Knoevenagel condensation. The 4-chloro-1H-indole-3-carbaldehyde is reacted with an active methylene compound, such as malononitrile or cyanoacetic acid, in the presence of a weak base like piperidine or ammonium acetate.
The base deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water), driven by the formation of a conjugated system, to yield the α,β-unsaturated nitrile, 3-(4-chloro-1H-indol-3-yl)acrylonitrile.
Step 3: Reduction of the Acrylonitrile Intermediate
This is the key transformation to generate the target amine. It requires the simultaneous reduction of both the carbon-carbon double bond and the carbon-nitrogen triple bond of the nitrile. Lithium aluminum hydride (LiAlH₄) is an exceptionally potent reducing agent perfectly suited for this task. [2][3]Unlike milder reagents like sodium borohydride, LiAlH₄ can readily reduce nitriles to primary amines. [2] The mechanism involves the delivery of hydride ions (H⁻) from the [AlH₄]⁻ complex. The nitrile group is reduced in a stepwise manner to the corresponding primary amine. Concurrently, the conjugated alkene is also reduced. The reaction must be performed under strictly anhydrous conditions, typically in a solvent like tetrahydrofuran (THF), as LiAlH₄ reacts violently with water. The reaction is quenched carefully with water and base to hydrolyze the aluminum complexes and liberate the free amine.
Step 4: Formation of the Dihydrochloride Salt
The final product, 3-(4-chloro-1H-indol-3-yl)propan-1-amine, is a primary amine and is typically isolated and stored as a salt to improve stability and handling characteristics. The free base, dissolved in a suitable solvent such as isopropanol (IPA) or diethyl ether, is treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The basic nitrogen atoms of the amine and the indole ring (under strongly acidic conditions) are protonated, leading to the precipitation of the stable dihydrochloride salt.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents like POCl₃ and LiAlH₄ are highly reactive and moisture-sensitive and must be handled with extreme care.
Protocol 4.1: Synthesis of 4-Chloro-1H-indole-3-carbaldehyde
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To a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous dimethylformamide (DMF, 3 eq.).
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Cool the flask to 0 °C in an ice bath.
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Slowly add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
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Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
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Dissolve 4-chloroindole (1 eq.) in anhydrous DMF (a minimal amount) and add it dropwise to the reaction mixture.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to 40 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the solution by the slow addition of aqueous sodium hydroxide solution (e.g., 4M NaOH) until pH 7-8 is reached.
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The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
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The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 4.2: Synthesis of 3-(4-Chloro-1H-indol-3-yl)acrylonitrile
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In a round-bottom flask, combine 4-chloro-1H-indole-3-carbaldehyde (1 eq.), malononitrile (1.1 eq.), and a catalytic amount of piperidine (0.1 eq.) in ethanol.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
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If precipitation is incomplete, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath.
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Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 4.3: Synthesis of 3-(4-Chloro-1H-indol-3-yl)propan-1-amine
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WARNING: LiAlH₄ reacts violently with water. This procedure must be conducted under a dry nitrogen atmosphere using anhydrous solvents.
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Suspend lithium aluminum hydride (LiAlH₄, 3-4 eq.) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
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Cool the suspension to 0 °C in an ice bath.
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Dissolve 3-(4-chloro-1H-indol-3-yl)acrylonitrile (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 15 °C.
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After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 6-8 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to 0 °C.
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Quench the reaction carefully by the sequential, dropwise addition of:
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Water (X mL, where X = grams of LiAlH₄ used).
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15% aqueous NaOH (X mL).
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Water (3X mL).
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Stir the resulting granular white precipitate vigorously for 1 hour.
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Filter off the aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF and ethyl acetate.
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Combine the organic filtrates and concentrate under reduced pressure to yield the crude free base as an oil.
Protocol 4.4: Formation of 3-(4-Chloro-1H-indol-3-yl)propan-1-amine Dihydrochloride
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Dissolve the crude amine from the previous step in a minimal amount of isopropanol or methanol.
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Cool the solution in an ice bath.
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Slowly add a solution of 2M HCl in diethyl ether (or concentrated HCl, ~2.5 eq.) dropwise with stirring.
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A precipitate will form immediately. Continue stirring in the ice bath for 30 minutes.
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Collect the solid dihydrochloride salt by vacuum filtration.
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Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product.
Data Summary and Characterization
| Step | Compound Name | M.W. ( g/mol ) | Typical Yield (%) | Key Analytical Data (Expected) |
| 1 | 4-Chloro-1H-indole-3-carbaldehyde | 179.60 | 85-95% | ¹H NMR: δ ~11.0 (s, 1H, NH), ~8.3 (s, 1H, CHO), 7.2-7.8 (m, 3H, Ar-H). |
| 2 | 3-(4-Chloro-1H-indol-3-yl)acrylonitrile | 202.64 | 80-90% | IR (cm⁻¹): ~2220 (C≡N). ¹H NMR: Signals for indole protons and two vinyl protons. |
| 3 | 3-(4-Chloro-1H-indol-3-yl)propan-1-amine | 208.69 | 70-85% | MS (ESI+): m/z = 209 [M+H]⁺. ¹H NMR: Aliphatic protons for propyl chain appear. |
| 4 | 3-(4-Chloro-1H-indol-3-yl)propan-1-amine 2HCl | 281.61 | >95% | White to off-white solid. Characterized by melting point and elemental analysis. |
Conclusion
This guide has detailed a highly effective and logical synthetic pathway for the preparation of 3-(4-Chloro-1H-indol-3-yl)propan-1-amine dihydrochloride. By leveraging a sequence of classical and reliable organic transformations—Vilsmeier-Haack formylation, Knoevenagel condensation, and LiAlH₄ reduction—the target compound can be synthesized in good overall yield from readily available 4-chloroindole. The provided step-by-step protocols and mechanistic insights serve as a valuable resource for researchers in synthetic and medicinal chemistry, enabling the reliable production of this important chemical building block for further drug discovery and development efforts.
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